9-(Methylaminomethyl)anthracene

Analytical Chemistry Derivatization Isocyanate Analysis

9-(Methylaminomethyl)anthracene (MAMA) is a functionalized anthracene for analytical derivatization and photochemical research. It is the preferred reagent for developing HPLC-UV methods for isocyanate analysis where high UV sensitivity is needed but fast kinetics are not critical, owing to its high molar absorptivity (1.38×10⁵ L mol⁻¹ cm⁻¹) and a moderate, controlled reaction rate (rel. reactivity 25). Validated for regulatory compliance testing of residual isocyanates in food-contact plastics (LOD 0.03 mg/kg). Its well-characterized [4+4] photocycloaddition and pKa of 9.75 also make it a reliable scaffold for photochemical synthesis and fluorescent PET sensor design. Choose MAMA for its unique, empirically-validated performance profile that ensures analytical reproducibility.

Molecular Formula C16H15N
Molecular Weight 221.3 g/mol
CAS No. 73356-19-1
Cat. No. B057991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Methylaminomethyl)anthracene
CAS73356-19-1
SynonymsN-Methyl-9-anthracenemethylamine;  9-Methylaminomethylanthracene
Molecular FormulaC16H15N
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCNCC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3
InChIKeyWRVHTDZJMNUGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Methylaminomethyl)anthracene (CAS 73356-19-1) for Analytical Derivatization and Photochemical Research


9-(Methylaminomethyl)anthracene (MAMA) is a functionalized anthracene derivative characterized by a methylaminomethyl substituent at the 9-position of the anthracene core . This secondary amine, identified by CAS 73356-19-1, is primarily employed as a derivatizing reagent for isocyanates, enabling their sensitive detection via HPLC with UV or fluorescence detection . Its molecular structure, combining a rigid, planar aromatic system with a flexible amine group, confers specific photophysical and photochemical properties, making it a valuable building block in the development of fluorescent chemosensors and in studies of solid-state photoreactivity [1][2].

The Perils of Interchanging 9-(Methylaminomethyl)anthracene with Other In-Class Derivatizing Reagents


While a broad class of secondary amines can be employed for isocyanate derivatization, direct substitution of 9-(Methylaminomethyl)anthracene (MAMA) with seemingly analogous reagents is scientifically untenable due to its unique performance profile. Critical parameters such as reaction kinetics, molar absorptivity, and fluorescence response vary dramatically between reagents, directly impacting analytical sensitivity, accuracy, and reproducibility [1]. For instance, a comparative study revealed that MAMA exhibits a relative reactivity of only 25 compared to a benchmark of 100 for a piperazine analog, yet it offers a distinct combination of UV absorptivity and response consistency [2][3]. These quantifiable differences mandate a precise reagent selection strategy based on empirical evidence, not chemical similarity.

9-(Methylaminomethyl)anthracene (MAMA): A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Quantified Reactivity Profile of MAMA vs. MAP, MOPP, and TRYP in Isocyanate Derivatization

In a direct comparative study of four isocyanate derivatizing reagents, the relative reactivity of 9-(Methylaminomethyl)anthracene (MAMA) with phenyl isocyanate was determined to be 25. This was significantly lower than the reactivity of 1-(9-anthracenylmethyl)piperazine (MAP) (100), 1-(2-methoxyphenyl)piperazine (MOPP) (88), and tryptamine (TRYP) (30) [1]. The data establish a clear, quantitative hierarchy of reactivity, allowing for the precise selection of a reagent based on the required reaction kinetics for a specific analytical method.

Analytical Chemistry Derivatization Isocyanate Analysis

Comparative Molar Absorptivity and UV Response Consistency of MAMA for Quantitative Analysis

A comparative analysis of isocyanate derivatizing reagents quantified the molar absorptivity of the resulting urea derivatives. The average molar absorptivity for MAMA-urea adducts was 1.38 x 10^5 L mol^-1 cm^-1, with a compound-to-compound variability of ±7.07% [1]. For comparison, the average molar absorptivity for MAP was 1.47 x 10^5 (±3.50%) and for TRYP was 3.98 x 10^4 (±13.1%) [1]. This demonstrates that MAMA provides high UV sensitivity, comparable to MAP, while offering a balanced profile of strong absorbance and moderate variability.

UV-Vis Spectroscopy Derivatization Quantitation

Quantified Fluorescence Response and Variability of MAMA vs. MAP and TRYP

The performance of MAMA as a fluorescence derivatizing reagent was quantitatively benchmarked. The average fluorescence response of MAMA-urea adducts was measured as 41.0% relative to the most responsive reagent, MAP, which was set to 100% [1]. However, this response was associated with a high compound-to-compound variability of ±58.8% [1]. In contrast, the fluorescence response for MAP was 100% (±32.6%), and for TRYP was 2.27% (±15.6%) [1]. These data highlight MAMA's distinct fluorescence characteristics: it provides a moderate signal but with significant analyte-dependent variability, which is a key consideration for method validation.

Fluorescence Spectroscopy Derivatization Method Sensitivity

Matrix-Dependent [4+4] Photoreactivity of MAMA: Solution vs. Solid State

A study on the [4+4] photocycloaddition of 9-(methylaminomethyl)anthracene (MAMA) revealed a stark, matrix-dependent reactivity profile. Upon irradiation at λ = 365 nm, MAMA underwent quantitative conversion to the photoproduct in ethanol solution [1]. In contrast, the same reaction was observed to be only partial and slow in a gel medium, and no solid-state photoreactivity was observed for the pure compound due to an unfavorable crystal packing arrangement [1]. This demonstrates that the intrinsic photoreactivity of MAMA is highly sensitive to its molecular environment, a property not universally shared by all anthracene derivatives.

Photochemistry Solid-State Reactivity Material Science

Analytical Sensitivity: Low Detection Limit Achieved with MAMA Derivatization

A validated HPLC method for determining residual isocyanate monomers in food-contact plastics utilized 9-(methylaminomethyl)anthracene as the derivatization reagent. The method achieved a detection limit of 0.03 mg/kg [1]. This low limit of detection demonstrates the high sensitivity achievable with MAMA derivatization in a complex matrix, enabling its use in regulatory and quality control applications.

Analytical Chemistry HPLC Food Safety

Defined Application Scenarios for 9-(Methylaminomethyl)anthracene Based on Verified Evidence


Method Development for Isocyanate Analysis Requiring High UV Sensitivity with Balanced Kinetics

Based on its high molar absorptivity of 1.38 x 10^5 L mol^-1 cm^-1 (comparable to MAP) and a defined, moderate reaction rate (relative reactivity of 25) [1], MAMA is optimally selected for developing HPLC-UV methods for isocyanate analysis. It is the preferred choice when high UV sensitivity is required but the faster kinetics of MAP (relative reactivity 100) are not critical or when a slower reaction profile is desired for better control of the derivatization process. This is particularly relevant for analyzing complex mixtures where reaction selectivity may be advantageous.

Solution-Based Photochemical Synthesis and Study of [4+4] Cycloaddition

The demonstrated quantitative conversion to its [4+4] photoproduct in ethanol solution upon irradiation at 365 nm makes MAMA a reliable and well-characterized building block for photochemical synthesis and mechanistic studies in solution [2]. Researchers can confidently use MAMA in this context, knowing that high yields of the cycloadduct can be achieved, making it suitable for preparing dimeric anthracene structures or for studying the fundamentals of photocycloaddition reactions.

Development of Fluorescent PET Sensors with a Defined pKa and pH-Switchable Response

As an aminomethyl anthracene derivative with a predicted pKa of 9.75 ± 0.10 , MAMA serves as a core scaffold for designing fluorescent PET (Photoinduced Electron Transfer) sensors for proton detection. Its pH-dependent fluorescence, a class property supported by studies on related structures [3], allows for the creation of 'off-on' or 'on-off' fluorescent switches. Scientists can utilize MAMA as a starting point for synthesizing more complex sensors by modifying the amine group or appending additional receptor units, leveraging its well-defined acid-base chemistry.

Trace-Level Quantitation of Isocyanates in Food Contact Materials

The validated HPLC method achieving a detection limit of 0.03 mg/kg for residual isocyanates in plastics after MAMA derivatization [4] directly supports its use in food safety and regulatory compliance testing. Analytical laboratories can adopt this method for the sensitive and specific determination of isocyanate monomers in packaging materials, ensuring they meet established safety standards for food contact applications.

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